

NMR Spectroscopy Analysis of NH₂-SSK-COOH: A Comparative Guide

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Compound of Interest

Compound Name: NH₂-SSK-COOH

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic features of the synthetic peptide **NH₂-SSK-COOH**. Due to the absence of direct experimental NMR data for this specific molecule in publicly available literature, this guide establishes a predicted NMR profile by comparing data from structurally related molecules and constituent functional groups. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of similar disulfide-containing peptides.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for the protons (¹H) and carbons (¹³C) of **NH₂-SSK-COOH**. These predictions are derived from experimental data of comparable molecules, including cystamine, oxidized glutathione (GSSG), and various lysine-containing peptides.

Table 1: Predicted ¹H NMR Chemical Shifts for **NH₂-SSK-COOH** in D₂O

Atom	Predicted Chemical Shift (ppm)	Multiplicity	Notes
NH ₂ -CH ₂ -	~3.0 - 3.4	t	Chemical shift is influenced by the proximity to the disulfide bond.
-CH ₂ -SS-	~2.9 - 3.3	t	Overlap with the N-terminal methylene protons is possible.
Lysine α-CH	~4.0 - 4.3	t	Typical range for an α-proton in a peptide environment.
Lysine β-CH ₂	~1.8 - 2.0	m	
Lysine γ-CH ₂	~1.4 - 1.6	m	
Lysine δ-CH ₂	~1.6 - 1.8	m	
Lysine ε-CH ₂	~2.9 - 3.1	t	Deshielded due to the neighboring amine group.
-COOH	~10.0 - 13.0	br s	This proton is exchangeable and may not be observed in D ₂ O. In a non-deuterated solvent, it appears as a broad singlet.
Lysine ε-NH ₃ ⁺	~7.5 - 8.5	br s	These protons are exchangeable and may not be observed in D ₂ O.

Note: Chemical shifts are referenced to DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). The exact chemical shifts can vary depending on the solvent, pH, and temperature.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **NH2-SSK-COOH** in D_2O

Atom	Predicted Chemical Shift (ppm)	Notes
$\text{NH}_2\text{-CH}_2\text{-}$	~40 - 42	The $\text{C}\beta$ of a cysteine involved in a disulfide bond is characteristically downfield compared to a free cysteine.[1][2][3]
$\text{-CH}_2\text{-SS-}$	~38 - 40	
Lysine $\alpha\text{-C}$	~55 - 58	
Lysine $\beta\text{-C}$	~30 - 33	
Lysine $\gamma\text{-C}$	~22 - 25	
Lysine $\delta\text{-C}$	~26 - 29	
Lysine $\epsilon\text{-C}$	~39 - 42	The chemical shift of the carboxyl carbon is sensitive to pH.
-COOH	~175 - 180	

Comparison with Alternative Structures

The utility of NMR spectroscopy in characterizing **NH2-SSK-COOH** is further highlighted by comparing its predicted spectral data with that of potential synthetic precursors or related structures.

Table 3: Comparative ^1H and ^{13}C NMR Data of Related Molecules

Molecule	Key ^1H Chemical Shifts (ppm)	Key ^{13}C Chemical Shifts (ppm)	Relevance
Cystamine	$\text{NH}_2\text{-CH}_2$: ~3.1, $\text{-CH}_2\text{-SS-}$: ~2.9	$\text{CH}_2\text{-NH}_2$: ~41, $\text{CH}_2\text{-SS-}$: ~39	Model for the $\text{NH}_2\text{-CH}_2\text{-CH}_2\text{-SS-}$ moiety.
Oxidized Glutathione (GSSG)	Glu $\alpha\text{-CH}$: ~3.8, Cys $\alpha\text{-CH}$: ~4.6, Gly $\alpha\text{-CH}_2$: ~3.9, Cys $\beta\text{-CH}_2$: ~3.0, ~3.3	Glu C α : ~55, Cys C α : ~54, Gly C α : ~44, Cys C β : ~40, Glu COOH: ~175, Gly COOH: ~173	A tripeptide containing a disulfide bond, providing a more complex and relevant comparison.
L-Lysine	$\alpha\text{-CH}$: ~3.7, $\epsilon\text{-CH}_2$: ~3.0	C α : ~57, C ϵ : ~41, COOH: ~177	Reference for the lysine residue.

Experimental Protocols

To acquire high-quality NMR data for **NH₂-SSK-COOH** or similar peptides, the following experimental protocols are recommended.

Sample Preparation

- Dissolution:** Dissolve 5-10 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent. For aqueous solutions, D₂O is preferred. For non-aqueous studies, DMSO-d₆ or CD₃OD can be used.
- Internal Standard:** Add a small amount of a suitable internal standard for chemical shift referencing (e.g., DSS or TSP for aqueous samples, TMS for organic solvents).
- pH Adjustment:** For aqueous samples, the pH (or pD) should be carefully adjusted using dilute DCl or NaOD. The chemical shifts of the amine and carboxylic acid groups are particularly sensitive to pH. A pD of ~7 is a common starting point.
- Concentration:** A concentration of 1-5 mM is generally sufficient for ^1H NMR. For ^{13}C NMR, especially at natural abundance, a higher concentration (10-20 mM) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

NMR Experiments

A suite of 1D and 2D NMR experiments should be performed for a comprehensive structural characterization.

- ^1H NMR (1D): This is the fundamental experiment to identify all the proton signals and their multiplicities.
- ^{13}C NMR (1D): This experiment provides information on the carbon skeleton. Due to the low natural abundance of ^{13}C , this may require a longer acquisition time. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH , CH_2 , and CH_3 groups.
- COSY (Correlation Spectroscopy): This 2D experiment identifies scalar-coupled protons, typically those separated by two or three bonds. This is crucial for assigning the protons within the lysine side chain and the ethyl bridge.
- TOCSY (Total Correlation Spectroscopy): This 2D experiment extends the correlations observed in COSY to the entire spin system. It is particularly useful for identifying all the protons belonging to the lysine residue from a single cross-peak.
- HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ^1H and ^{13}C nuclei, providing a powerful tool for assigning the carbon signals based on the already assigned proton signals.
- HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This can be used to confirm assignments and piece together the molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the peptide.

Visualizations

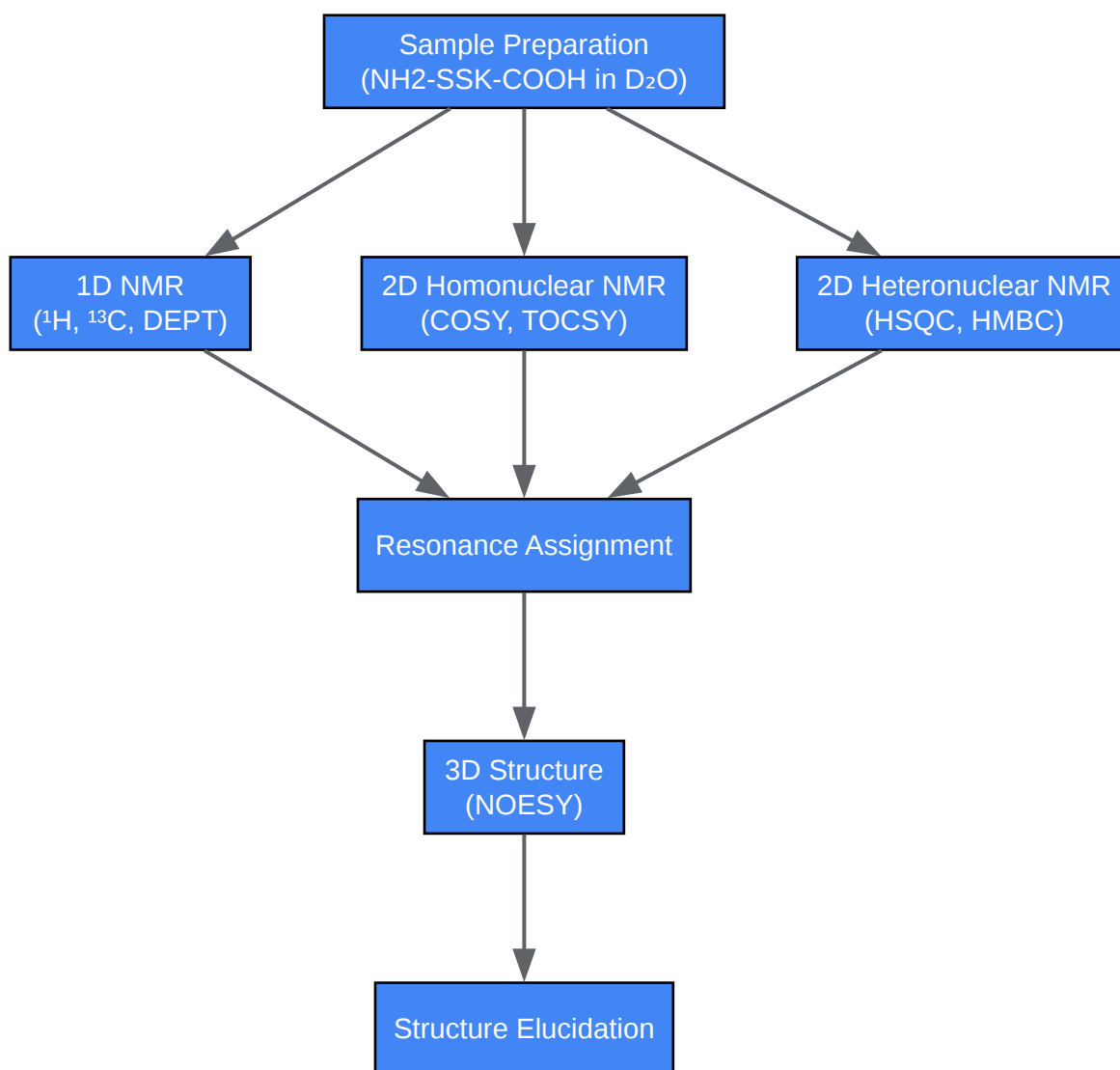
Molecular Structure of $\text{NH}_2\text{-SSK-COOH}$



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Caption: Structure of **NH₂-SSK-COOH**.

NMR Experimental Workflow for Structural Elucidation



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References

- 1. ¹³C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of ¹³C α and ¹³C β chemical shifts of cysteine and cystine residues in proteins: a quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
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